1,1-Dibutyl-3-propylurea
Description
1,1-Dibutyl-3-propylurea is a substituted urea derivative with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol. Structurally, it features two linear butyl groups attached to one nitrogen atom and a propyl group attached to the adjacent nitrogen. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and material science due to their hydrogen-bonding capacity and structural versatility.
Properties
CAS No. |
52072-96-5 |
|---|---|
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 |
IUPAC Name |
1,1-dibutyl-3-propylurea |
InChI |
InChI=1S/C12H26N2O/c1-4-7-10-14(11-8-5-2)12(15)13-9-6-3/h4-11H2,1-3H3,(H,13,15) |
InChI Key |
AZTROHSZBBLLRE-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)NCCC |
Canonical SMILES |
CCCCN(CCCC)C(=O)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1-Dibutyl-3-propylurea with urea derivatives sharing structural or functional similarities, focusing on molecular features, physicochemical properties, and inferred applications.
Structural and Molecular Comparisons
Table 1 summarizes key structural differences among selected compounds:
Key Property Differences
Branching vs. Linear Alkyl Chains
- 3-Cyclohexyl-1,1-diisobutylurea (branched isobutyl groups) likely exhibits a lower melting point than 1,1-Dibutyl-3-propylurea (linear butyl groups) due to reduced molecular packing efficiency.
- Linear alkyl chains (e.g., butyl/propyl) generally increase lipophilicity compared to branched analogs, affecting solubility in nonpolar solvents.
Aromatic vs. Aliphatic Substituents
- 1,1-Dipropyl-3-phenylurea contains a phenyl group, which enhances hydrophobicity and UV absorption properties. This contrasts with 1,1-Dibutyl-3-propylurea’s purely aliphatic structure, making the former more suitable for applications requiring UV stability.
Amino-Functionalized Derivatives
- Compounds like 1,3-Bis(3-(dimethylamino)propyl)urea and 1-[3-(Dimethylamino)propyl]-3-ethylurea incorporate tertiary amines, which increase basicity and water solubility. These properties make them candidates for drug delivery systems or catalysts, unlike 1,1-Dibutyl-3-propylurea, which lacks polar functional groups.
Research Implications and Gaps
While the provided evidence lacks direct studies on 1,1-Dibutyl-3-propylurea, structural comparisons highlight critical trends:
- Solubility and Reactivity: Linear alkyl chains favor lipophilicity, while amino groups enhance polarity.
- Thermal Properties : Branching lowers melting points, which is relevant for material science applications.
- Biological Activity: Amino-substituted ureas may interact more strongly with biological targets due to hydrogen bonding.
Further experimental studies are needed to validate these inferences, particularly regarding synthesis routes, toxicity, and specific applications.
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